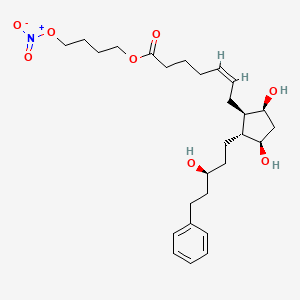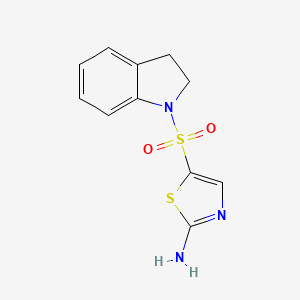
(1R,2s,3S)-Cyclohexane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2s,3S)-Cyclohexane-1,2,3-triol is a stereoisomer of cyclohexane triol, characterized by three hydroxyl groups attached to a cyclohexane ring. This compound is notable for its chirality, with specific spatial arrangements of its hydroxyl groups, making it an interesting subject in stereochemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2s,3S)-Cyclohexane-1,2,3-triol typically involves the dihydroxylation of cyclohexene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide and are carried out in a solvent like tert-butyl alcohol at low temperatures.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of benzene derivatives followed by selective hydroxylation. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cyclohexane-1,2,3-trione. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of cyclohexane-1,2-diol or cyclohexane-1,3-diol, depending on the conditions and reagents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, leading to the formation of cyclohexane derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Cyclohexane-1,2,3-trione.
Reduction: Cyclohexane-1,2-diol, Cyclohexane-1,3-diol.
Substitution: Cyclohexane derivatives with various substituents.
Scientific Research Applications
(1R,2s,3S)-Cyclohexane-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a model compound for studying stereochemical effects in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2s,3S)-Cyclohexane-1,2,3-triol involves its interaction with various molecular targets, primarily through hydrogen bonding and van der Waals interactions. The hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Cyclohexane-1,2,4-triol: Another stereoisomer with different spatial arrangement of hydroxyl groups.
Cyclohexane-1,3,5-triol: A compound with hydroxyl groups positioned at alternate carbon atoms.
Inositol: A cyclohexane hexol with six hydroxyl groups, widely studied for its biological roles.
Uniqueness: (1R,2s,3S)-Cyclohexane-1,2,3-triol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its stereochemistry makes it a valuable compound for studying chiral interactions and for use in asymmetric synthesis.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(1R,3S)-cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C6H12O3/c7-4-2-1-3-5(8)6(4)9/h4-9H,1-3H2/t4-,5+,6? |
InChI Key |
IZSANPWSFUSNMY-XEAPYIEGSA-N |
Isomeric SMILES |
C1C[C@H](C([C@H](C1)O)O)O |
Canonical SMILES |
C1CC(C(C(C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)

![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)




![1-[(2R,3R,4S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13427621.png)






